Ziprasidone N-oxide is a derivative of Ziprasidone . Ziprasidone is an atypical antipsychotic used to treat symptoms of psychotic disorders, such as schizophrenia, mania, or bipolar disorder .
The major route of metabolism in Ziprasidone involves N-dealkylation . In female rats, the major metabolites were due to oxidation at the benzisothiazole ring .
The molecular formula of Ziprasidone N-oxide is C21H21ClN4O2S . The IUPAC name is 5-[2-[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one .
Ziprasidone is sequentially oxidized to ziprasidone sulfoxide and ziprasidone sulfone, and oxidative N-dealkylation of ziprasidone produces OX-COOH and BITP .
The molecular weight of Ziprasidone N-oxide is 428.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 91.5 Ų .
Ziprasidone N-Oxide is a derivative of ziprasidone, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. Ziprasidone N-Oxide is formed through the oxidation of ziprasidone, leading to a compound that may exhibit different pharmacological properties compared to its parent compound. Understanding the synthesis, structure, chemical reactions, mechanism of action, and applications of Ziprasidone N-Oxide is essential for comprehending its role in pharmacology and potential therapeutic uses.
Ziprasidone N-Oxide is classified under the category of antipsychotic medications. It is derived from ziprasidone, which is chemically known as 5-(2-chloroethyl)-6-chloro-2-(1-methyl-1H-indol-3-yl)thiazolidine-4-one. The N-oxide form typically results from the oxidation of the nitrogen atom in the piperazine ring of ziprasidone, altering its pharmacokinetic and pharmacodynamic properties.
The synthesis of Ziprasidone N-Oxide can be achieved through various methods involving oxidation reactions. Common oxidizing agents used for this transformation include hydrogen peroxide, peracids, or metal-based oxidants like chromium trioxide. The choice of method can significantly influence the yield and purity of the final product.
The molecular structure of Ziprasidone N-Oxide features a piperazine ring that has undergone oxidation. The structural formula can be represented as follows:
This indicates the presence of a nitrogen atom in its oxidized state within the piperazine moiety.
Ziprasidone N-Oxide can participate in various chemical reactions typical for nitrogen-containing compounds, including nucleophilic substitutions and reductions.
Ziprasidone N-Oxide's mechanism of action may differ from that of ziprasidone due to its altered binding affinity for neurotransmitter receptors. It primarily interacts with:
The oxidation may enhance or diminish these interactions, influencing its therapeutic efficacy and side effect profile.
Research suggests that modifications at the nitrogen atom can affect receptor binding affinities significantly. For instance, alterations in pKa values due to oxidation could influence how well it crosses the blood-brain barrier or binds to target receptors.
Ziprasidone N-Oxide is primarily studied for its potential role in pharmacology as an alternative or adjunct treatment option in psychiatric disorders. Research is ongoing regarding its efficacy compared to ziprasidone and other antipsychotics:
Ziprasidone N-oxide (CAS 188797-76-4) is a distinct oxidative metabolite of the antipsychotic drug ziprasidone. Its molecular formula is C₂₁H₂₁ClN₄O₂S, with a molecular weight of 428.94 g/mol [4] [7] [9]. The compound’s IUPAC name is 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-oxido-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, reflecting the addition of an oxygen atom to the piperazine nitrogen [4] [9]. This modification alters the electron distribution and polarity compared to the parent compound.
Table 1: Key Molecular Identifiers of Ziprasidone N-Oxide
Property | Value |
---|---|
CAS Registry Number | 188797-76-4 |
Molecular Formula | C₂₁H₂₁ClN₄O₂S |
Molecular Weight (g/mol) | 428.94 |
IUPAC Name | 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one |
Alternative Name | 4-(benzo[d]isothiazol-3-yl)-1-(2-(6-chloro-2-oxoindolin-5-yl)ethyl)piperazine 1-oxide |
No chiral centers are present in the molecule, indicating it lacks stereoisomers. The N-oxide functional group introduces a dipolar moment, significantly increasing the compound’s polarity relative to ziprasidone [7] [9]. This polarity shift impacts solubility and crystallinity, as discussed in later sections.
Structurally, ziprasidone N-oxide differs from ziprasidone (C₂₁H₂₁ClN₄OS, MW 412.94 g/mol) solely through the oxidation of the tertiary nitrogen within the piperazine ring. This modification transforms the aliphatic amine into a highly polar N-oxide group [4] [8] [9]. Computational analyses reveal:
Table 2: Structural Comparison of Ziprasidone and Ziprasidone N-Oxide
Feature | Ziprasidone | Ziprasidone N-Oxide |
---|---|---|
Molecular Formula | C₂₁H₂₁ClN₄OS | C₂₁H₂₁ClN₄O₂S |
Molecular Weight (g/mol) | 412.94 | 428.94 |
Key Functional Group | Tertiary piperazine amine | Piperazine N-oxide |
Calculated LogP* | ~4.5 (lipophilic) | ~2.8 (moderately polar) |
Hydrogen-Bond Acceptors | 5 | 6 |
*Estimated using fragment-based methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C NMR spectra provide definitive evidence for the N-oxide structure. Key shifts compared to ziprasidone include:
Infrared (IR) SpectroscopyThe N-oxide group generates a characteristic absorption band at 1,190–1,270 cm⁻¹ (N→O stretch), absent in ziprasidone. Additional bands include:
Mass Spectrometry (MS)Electrospray ionization (ESI) mass spectra show:
Table 3: Key Spectroscopic Signatures of Ziprasidone N-Oxide
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | 3.2–3.8 ppm (m, 4H) | Piperazine CH₂-N⁺(O⁻) protons |
7.2–7.9 ppm (m, 4H) | Benzisothiazole/indolinone aromatics | |
¹³C NMR | 55–60 ppm (t) | Piperazine CH₂-N⁺(O⁻) carbons |
172 ppm (s) | Indolinone C=O | |
IR | 1,210 cm⁻¹ (s) | N→O stretch |
1,680 cm⁻¹ (s) | C=O stretch | |
MS (ESI+) | 429.0 [M+H]⁺ | Molecular ion |
413.0 [M+H–O]⁺ | Oxygen loss fragment |
While direct crystallographic data for ziprasidone N-oxide is limited in the provided sources, insights can be inferred from studies on ziprasidone HCl polymorphs [2]. The N-oxide’s enhanced polarity and hydrogen-bonding capacity suggest distinct solid-state properties:
X-ray powder diffraction (XRPD) would be essential for characterizing any polymorphs, with simulated patterns aiding form identification [2]. Thermal methods (e.g., DSC/TGA) would detect hydrate dehydration events or polymorphic transitions.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1